molecular formula C21H18N2O2S B3668379 N-[(3-phenoxybenzyl)carbamothioyl]benzamide

N-[(3-phenoxybenzyl)carbamothioyl]benzamide

Cat. No.: B3668379
M. Wt: 362.4 g/mol
InChI Key: OBEFOFSJFHILGY-UHFFFAOYSA-N
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Description

N-[(3-Phenoxybenzyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a benzamide core linked to a thiourea moiety substituted with a 3-phenoxybenzyl group. The compound’s thiourea group enables metal coordination, while the aromatic substituents influence its solubility, stability, and bioactivity .

Properties

IUPAC Name

N-[(3-phenoxyphenyl)methylcarbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-20(17-9-3-1-4-10-17)23-21(26)22-15-16-8-7-13-19(14-16)25-18-11-5-2-6-12-18/h1-14H,15H2,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFOFSJFHILGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenoxybenzyl)carbamothioyl]benzamide typically involves the reaction of 3-phenoxybenzylamine with benzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenoxybenzyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(3-phenoxybenzyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-phenoxybenzyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Benzoylthiourea derivatives share a common N-(carbamothioyl)benzamide backbone but differ in substituents, leading to distinct properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference ID
N-((4-(1H-Benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide 4-Benzoimidazole-phenyl 425.46 Elastase inhibition, antioxidant activity, DNA binding
N-((5-Chloropyridin-2-yl)carbamothioyl)benzamide (HL1) 5-Chloropyridinyl 305.78 Anti-inflammatory photodynamic therapy potential
N-(3-Chlorophenyl carbamothioyl)benzamide (T1) 3-Chlorophenyl 290.75 Corrosion inhibition (55% efficiency in 1M H₂SO₄)
N-(4-Chlorophenyl carbamothioyl)benzamide (T2) 4-Chlorophenyl 290.75 Corrosion inhibition (73% efficiency in 1M H₂SO₄)
N-(Cyclohexylcarbamothioyl)benzamide (BTU-1) Cyclohexyl 262.35 Antiprotozoal activity against Trypanosoma cruzi
N-((Bis(dimethylamino)methylene)carbamothioyl)benzamide (NBMCB) Bis(dimethylamino)methylene 307.45 Fe(III) ion-selective sensor (detection limit: 1.2 × 10⁻⁶ M)

Key Observations :

  • Substituent Position : Para-substituted derivatives (e.g., T2) often exhibit enhanced activity compared to meta-substituted analogs (e.g., T1) due to improved electronic and steric interactions .
  • Heterocyclic Groups : Incorporation of heterocycles (e.g., benzoimidazole in , pyridinyl in ) enhances bioactivity by enabling π-π stacking and hydrogen bonding with biological targets.
  • Metal Coordination : Thiourea derivatives with hydroxy or alkyl groups (e.g., ) act as bidentate ligands, forming stable complexes with transition metals like Co(III) and Pt(II) .
Antimicrobial and Antiprotozoal Activity
  • BTU-1 and BTU-3 (4-bromo-3-nitrophenyl analog) show selective activity against Trypanosoma cruzi, highlighting the role of electron-withdrawing groups in enhancing antiprotozoal efficacy .
  • N-((5-Bromopyridin-2-yl)carbamothioyl)benzamide (HL3) exhibits differential anti-inflammatory effects in macrophages under photodynamic conditions, suggesting halogen substituents modulate reactive oxygen species (ROS) generation .
Enzyme Inhibition
  • The benzoimidazole-containing derivative from inhibits human elastase (IC₅₀: 12.3 µM) and binds DNA via intercalation, attributed to its planar aromatic system.
  • N-((4-Sulfamoylphenyl)carbamothioyl)benzamide derivatives (e.g., 3l) act as carbonic anhydrase inhibitors, with nitro groups enhancing binding affinity to the enzyme’s hydrophobic pocket .

Biological Activity

N-[(3-phenoxybenzyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's implications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C16_{16}H16_{16}N2_{2}O1_{1}S. Its structure features a phenoxy group linked to a benzamide moiety via a carbamothioyl group. This configuration contributes to its diverse biological activities, particularly in antimicrobial and antifungal applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Antifungal Properties : Studies have shown that it possesses antifungal activity, making it a candidate for treating fungal infections.

Synthesis

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents on the aromatic rings. This flexibility in synthesis can potentially enhance the biological activity of the compound.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is helpful to compare it with related compounds. The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructure TypeUnique Features
N-(4-methoxyphenyl)carbamothioyl)benzamideBenzamide derivativeContains a methoxy group that may enhance solubility
N-(phenethyl)carbamothioyl)benzamideBenzamide derivativeExhibits different biological activity profiles
4-(phenoxymethyl)benzenesulfonamideSulfonamideDifferent functional group; potential antibacterial

These compounds illustrate the diversity within the benzamide class and highlight how modifications can lead to unique properties and activities.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating its potential for development as an antibacterial agent.
  • Fungal Inhibition : Another research effort revealed that this compound effectively inhibited fungal growth in vitro, suggesting its application in antifungal therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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